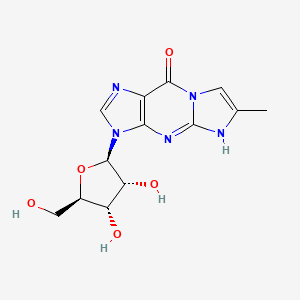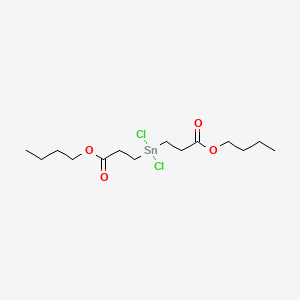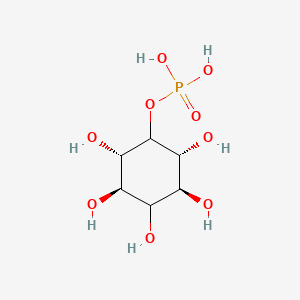
1D-myo-inositol 5-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1D-myo-inositol 5-phosphate is an inositol having myo- configuration substituted at position 5 by a phosphate group. It derives from a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 5-phosphate(2-).
Wissenschaftliche Forschungsanwendungen
Diabetes Management 1D-myo-inositol 5-phosphate and its analogs, specifically myo-inositol hexakisphosphate (IP6), have shown promising results in the management of diabetes mellitus. These compounds have been reported to improve diabetic indices and regulate metabolic enzymes involved in lipid and carbohydrate metabolism. In particular, IP6 and inositol combination supplements may regulate insulin secretion, modulate serum leptin concentrations, and attenuate vascular damage. They also appear to preserve liver function and reduce serum reactive oxygen species production, indicating a potential for reducing free radical damage to tissues and organs. This could make them beneficial in prediabetic and diabetic states (Omoruyi et al., 2020).
Polycystic Ovary Syndrome (PCOS) and Gestational Diabetes Inositol and its isomers, including 1D-myo-inositol 5-phosphate, have been explored for their role in managing polycystic ovary syndrome (PCOS) and gestational diabetes mellitus (GDM). Studies suggest that these compounds could be an essential therapeutic strategy for improving metabolic, hormonal, and reproductive aspects of PCOS. In the context of assisted reproductive technologies, inositol treatments have shown to enhance clinical outcomes. Moreover, myo-inositol monotherapy has been reported to be more effective in preventing and treating GDM, although further research is needed to solidify these findings (Gateva et al., 2018).
Plant Growth and Nutrition 1D-myo-inositol 5-phosphate derivatives, such as phytates, play a crucial role in storing phosphorus in plant cells. Microbial phytases, which hydrolyze phytates, are being explored for sustainable phosphorus management in agriculture. The review by Balaban et al. (2017) discusses the potential of microbial phytases in improving plant growth and nutrition through more efficient utilization of soil phytate. This line of research is pivotal for promoting environmentally friendly, productive, and sustainable agriculture (Balaban et al., 2017).
Neural Tube Defects in Pregnancy Myo-inositol, a derivative of 1D-myo-inositol 5-phosphate, may play a role in reducing the recurrence risk of neural tube defects (NTDs) such as spina bifida when supplemented during the periconceptional period of pregnancy. This could be particularly crucial for preventing NTDs unresponsive to folic acid. The review suggests that maternal–embryonic inositol relationships are functionally and developmentally important, and embryonic uptake of myo-inositol is crucial for development (D'Souza et al., 2020).
Eigenschaften
CAS-Nummer |
7336-80-3 |
|---|---|
Produktname |
1D-myo-inositol 5-phosphate |
Molekularformel |
C6H13O9P |
Molekulargewicht |
260.14 g/mol |
IUPAC-Name |
[(2S,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4+,5-,6? |
InChI-Schlüssel |
INAPMGSXUVUWAF-UYSNGIAKSA-N |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Kanonische SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Andere CAS-Nummern |
13004-72-3 |
Synonyme |
inositol 2-monophosphate inositol 2-phosphate myo-inositol 2-monophosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




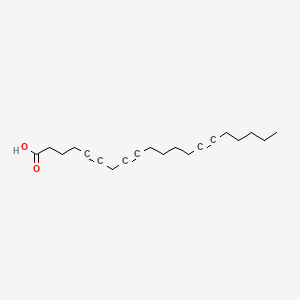
![(1R,4R,5R)-5-(benzenesulfinyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1206691.png)
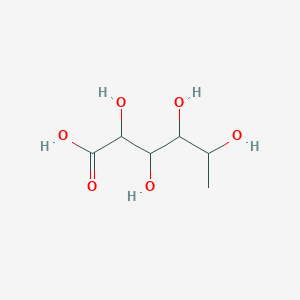
![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
